molecular formula C10H9NO2 B3273921 8-Hydroxy-1-methylquinolin-2(1H)-one CAS No. 59828-11-4

8-Hydroxy-1-methylquinolin-2(1H)-one

Cat. No.: B3273921
CAS No.: 59828-11-4
M. Wt: 175.18 g/mol
InChI Key: WYUXYIRGWGRZDC-UHFFFAOYSA-N
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Description

Significance of the Quinolinone Core as a Privileged Scaffold in Chemical Biology and Medicinal Chemistry Research

The quinoline (B57606) and quinolinone ring systems are widely recognized as "privileged structures" in the realms of medicinal chemistry and chemical biology. nih.govresearchgate.netresearchgate.netbohrium.com A privileged scaffold is a molecular framework that can bind to multiple, often unrelated, biological targets with high affinity when appropriately functionalized. nih.govopenochem.orgacs.org This versatility makes them highly efficient starting points for drug discovery programs, as they offer a pre-validated foundation for creating libraries of bioactive compounds. openochem.orgacs.orgscielo.br

The quinolinone scaffold, a derivative of quinoline featuring an oxo group, is a prominent heterocyclic structure found in numerous natural products and synthetic compounds with a wide array of pharmacological activities. bohrium.comekb.eg Its structural rigidity, combined with its capacity for diverse substitutions at various positions, allows for the fine-tuning of its physicochemical and biological properties. frontiersin.org Researchers have successfully developed quinolinone-based compounds with demonstrated anticancer, antibacterial, anti-inflammatory, and antiviral activities, among others. nih.govekb.egorientjchem.org The ability of the quinolinone core to interact with various biological targets, including enzymes and receptors, underscores its importance and continued relevance in the design of novel therapeutic agents. bohrium.comorientjchem.org

Rationale for Investigating 8-Hydroxy-1-methylquinolin-2(1H)-one as a Specific Research Target

The investigation into this compound is driven by the established biological significance of its parent scaffold, 8-hydroxyquinolin-2(1H)-one, and the broader class of 8-hydroxyquinoline (B1678124) derivatives. The 8-hydroxyquinoline (8-HQ) moiety is a well-known metal-chelating agent, a property that is central to many of its biological activities, including anticancer, neuroprotective, and antimicrobial effects. nih.govmdpi.comresearchgate.net The introduction of a keto group at the 2-position to form the 8-hydroxyquinolin-2(1H)-one structure creates a distinct scaffold that has been explored for different therapeutic applications, notably as potent β2-adrenoceptor agonists for treating respiratory diseases. researchgate.netnih.gov

The specific focus on This compound stems from a systematic approach in medicinal chemistry known as structure-activity relationship (SAR) studies. By adding a methyl group to the nitrogen at position 1, researchers aim to understand how this modification affects the molecule's properties, such as:

Binding Affinity and Selectivity: N-alkylation can alter the electronic distribution and steric profile of the molecule, potentially enhancing its interaction with a specific biological target over others.

Pharmacokinetic Properties: The addition of a methyl group can influence solubility, membrane permeability, and metabolic stability, which are crucial factors for a compound's potential as a drug candidate.

Biological Activity: The N-methylation of the quinolinone core can modulate the compound's intrinsic activity, for example, its efficacy as an agonist or antagonist at a particular receptor.

Research into analogues has shown that derivatives of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one are potent β2-adrenoceptor agonists, suggesting that the 8-hydroxyquinolin-2(1H)-one core is a promising template for bronchodilators. researchgate.net Therefore, the synthesis and evaluation of the N-methylated version, this compound, represents a logical step in exploring the full therapeutic potential of this chemical class.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molar Mass ( g/mol ) Structure
Quinoline C₉H₇N 129.16
8-Hydroxyquinoline C₉H₇NO 145.16
8-Hydroxyquinolin-2(1H)-one C₉H₇NO₂ 161.16

| This compound | C₁₀H₉NO₂ | 175.18 | |

Historical Context of Quinoline and Quinolinone Derivatives in Academic Chemical Research

The history of quinoline chemistry dates back to 1834, when Friedlieb Ferdinand Runge first isolated it from coal tar. rsc.orgwikipedia.org A few years later, in 1842, Charles Gerhardt obtained it from the distillation of the alkaloid quinine (B1679958), which itself is a quinoline derivative. wikipedia.org This connection to a potent antimalarial agent from the bark of the Cinchona tree immediately established the biomedical importance of the quinoline scaffold. researchgate.net

The late 19th century saw the development of several key named reactions for the synthesis of quinolines, which are still fundamental today. These include:

Skraup Synthesis (1880): A reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org

Friedländer Synthesis (1882): The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. iipseries.org

Combes Synthesis (1888): The acid-catalyzed cyclization of an aniline reacted with a β-diketone. iipseries.org

These synthetic advancements enabled chemists to create a vast array of quinoline derivatives, leading to the discovery of numerous drugs. researchgate.netrsc.org The quinolinones, or oxo-quinolines, represent a significant subclass whose chemistry and biological applications have been an area of intensive research. ekb.egresearchgate.netresearchgate.net The study of their tautomeric forms and the development of synthetic routes to specifically substituted quinolinones have allowed for detailed investigations into their potential as therapeutic agents, a pursuit that continues actively in modern chemical research. researchgate.net

Table 2: Key Historical Milestones in Quinoline/Quinolinone Research

Year Event Significance
1820 Isolation of quinine from Cinchona bark. Established the biological importance of quinoline-containing alkaloids. researchgate.net
1834 Friedlieb F. Runge isolates quinoline from coal tar. First discovery and isolation of the parent quinoline heterocycle. rsc.orgwikipedia.org
1880 Zdenko Hans Skraup develops the Skraup synthesis. Provided a general and widely used method for quinoline synthesis. iipseries.org

| 1882 | Paul Friedländer reports the Friedländer synthesis. | Offered a versatile method for producing substituted quinolines. iipseries.org |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-9(13)6-5-7-3-2-4-8(12)10(7)11/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUXYIRGWGRZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C1C(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Modifications and Derivatization Strategies for 8 Hydroxy 1 Methylquinolin 2 1h One

Functionalization at Key Positions of the Quinolinone Nucleus

The reactivity of the 8-Hydroxy-1-methylquinolin-2(1H)-one nucleus is dictated by the interplay of its constituent functional groups. The electron-donating hydroxyl group and the electronic nature of the pyridine (B92270) ring fused to the benzene (B151609) ring direct substitutions to specific positions. nih.gov The primary sites for electrophilic substitution and functionalization are typically the C5 and C7 positions on the carbocyclic ring, which are activated by the hydroxyl group at C8. nih.govmdpi.com

Introduction of Heteroaryl Moieties

The incorporation of heteroaromatic rings into the quinolinone structure is a common strategy to generate novel compounds with diverse properties. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, research on related quinolin-2(1H)-one systems has demonstrated the feasibility of C-H functionalization to introduce various azoles. nih.gov

In a study on 3-bromoquinolin-2(1H)-ones, a bimetallic Pd(OAc)₂/CuI catalyst system with PPh₃ as a ligand and LiOtBu as a base was used to successfully couple a range of heterocycles at the C3-position. nih.gov Heteroaryl moieties such as benzoxazole, benzothiazole, indole, and benzimidazole (B57391) have been introduced using this convergent protocol. nih.gov

Another approach involves the ring opening and recyclization of related pyrano[3,2-c]quinoline-2,5(6H)-dione precursors with various nucleophiles. nih.govrsc.org For example, treatment with 1H-benzimidazol-2-ylacetonitrile can yield complex fused systems like pyrido[1,2-a]benzimidazoles. nih.govrsc.org These methods highlight synthetic pathways that could be adapted for introducing heteroaryl groups onto the this compound scaffold to explore structure-activity relationships.

Applications of the Mannich Reaction to the 8-Hydroxyquinoline (B1678124) Scaffold

The Mannich reaction is a highly effective method for the aminoalkylation of acidic protons, and it has been extensively applied to the 8-hydroxyquinoline (8-HQ) scaffold, the parent structure of this compound. mdpi.comnih.gov In this reaction, 8-HQ acts as the active hydrogen donor, reacting with an aldehyde (commonly formaldehyde) and a primary or secondary amine to yield aminomethylated derivatives. mdpi.com The reaction is highly regioselective, with substitution occurring almost exclusively at the C7 position, which is activated by the adjacent hydroxyl group. mdpi.comacs.org

This three-component reaction is valued for its operational simplicity and the wide variety of amines and aldehydes that can be employed, allowing for the creation of large libraries of derivatives. mdpi.comresearchgate.net Both aliphatic and aromatic aldehydes can be used to introduce different substituents on the methylene (B1212753) bridge. mdpi.comacs.org

Table 1: Examples of Mannich Bases Synthesized from 8-Hydroxyquinoline (8-HQ)

Aldehyde Amine Resulting Substituent at C7 Reference
Formaldehyde Octylamine -(CH₂)-NH-(CH₂)₇CH₃ mdpi.com
Formaldehyde N¹,N¹-dimethylethane-1,2-diamine -(CH₂)-NH-(CH₂)₂N(CH₃)₂ mdpi.com
Veratraldehyde (3,4-Dimethoxybenzaldehyde) Aniline (B41778) -CH(3,4-(OCH₃)₂C₆H₃)-NH-C₆H₅ researchgate.net
Benzaldehyde Aniline -CH(C₆H₅)-NH-C₆H₅ researchgate.net

Reactions with Phosphorus Reagents

Phosphorus-based reagents are instrumental in modifying the quinolinone core, particularly for converting hydroxyl groups into more reactive functionalities. For example, studies on related 8-methylquinolin-2(1H)-one derivatives show that chlorination with a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) effectively converts a 4-hydroxy group into a 4-chloro substituent. mdpi.comsciforum.net This transformation is a key step in creating precursors for subsequent nucleophilic substitution reactions. mdpi.com

Triphenylphosphine (PPh₃) is another important phosphorus reagent used in quinoline (B57606) chemistry. It is central to the Staudinger reaction, where it can convert an azide (B81097) group into a phosphazene. sciforum.net These phosphazene intermediates can then be hydrolyzed under acidic conditions to yield the corresponding aminoquinoline. sciforum.net This two-step process provides a reliable method for introducing an amino group onto the quinoline ring system. sciforum.net

Chemical Transformations of the Hydroxyl and N-Methyl Groups

The hydroxyl and N-methyl groups of this compound are key sites for derivatization. The phenolic hydroxyl group can undergo a variety of transformations common to phenols.

Alkylation: The hydroxyl group can be converted to an ether. For instance, the synthesis of 8-methoxyquinoline (B1362559) analogues is achieved by reacting the corresponding 8-hydroxyquinoline with an alkylating agent like methyl iodide in the presence of a base such as potassium carbonate. bsu.edu This modification is often used as a protecting group strategy or to modulate the compound's lipophilicity and hydrogen-bonding capacity. bsu.eduscispace.com

Esterification and Sulfonylation: The hydroxyl group can be acylated or sulfonylated. Reaction with tosyl chloride in pyridine can form a tosylate ester. arabjchem.org Tosylates are excellent leaving groups, making them useful intermediates for nucleophilic substitution reactions. nih.gov

Conversion to Azide: The hydroxyl group can be transformed into an azide moiety. While traditional methods like tosylation followed by displacement with sodium azide can be effective, more direct methods have been developed. nih.gov A mixture of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) azide (n-Bu₄NN₃) has been reported for the rapid and efficient conversion of a wide range of alcohols to azides. nih.gov

Specific transformations targeting the N-methyl group are less commonly reported in the context of derivatization for SAR, as modifications often focus on the more synthetically accessible hydroxyl group and the quinolinone ring.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Elucidation

The synthesis of a diverse range of analogs is fundamental to understanding the structure-activity relationships (SAR) of the this compound scaffold. By systematically altering different parts of the molecule, researchers can identify the structural features essential for a desired activity.

Studies on related 8-hydroxyquinolin-2(1H)-one analogues have identified potent and selective β2-agonists, demonstrating the therapeutic potential of this class of compounds. nih.gov The SAR studies often involve:

Modification of the Quinoline Core: Introducing substituents, such as halogens or alkyl groups, at various positions (e.g., C5, C7) on the aromatic ring system. mdpi.comnih.gov For example, substitution at C5 with electron-withdrawing groups has been shown to improve certain biological activities. nih.gov

Variation of Side Chains: Altering the nature of substituents introduced through reactions like the Mannich reaction. This includes changing the amine component (primary, secondary, cyclic, aromatic) or the aldehyde component to vary the length, branching, and aromaticity of the side chain at C7. nih.govacs.org

Functional Group Transformation: Converting the hydroxyl group at C8 to an ether or ester to probe the importance of the hydrogen-bonding donor capability and chelating properties of the parent compound. bsu.edunih.gov

These systematic modifications allow for the mapping of the chemical space around the core scaffold, leading to the identification of compounds with optimized properties. mdpi.comnih.govnih.gov

Investigations into Chemo- and Regioselectivity in Derivatization Reactions

Chemoselectivity and regioselectivity are critical considerations in the synthesis of derivatives of polyfunctional molecules like this compound.

Regioselectivity: The inherent electronic properties of the 8-hydroxyquinoline system strongly direct incoming electrophiles. Electrophilic aromatic substitution and reactions like the Mannich reaction preferentially occur at the C7 position, and to a lesser extent at the C5 position. nih.govmdpi.com This high degree of regioselectivity is governed by the activating, ortho-, para-directing effect of the C8-hydroxyl group. This predictability simplifies the synthesis of specific isomers.

Chemoselectivity: When multiple reactive functional groups are present, achieving chemoselectivity is paramount. For example, in a molecule with both a hydroxyl group and a secondary amine, certain reagents may react preferentially with the more nucleophilic amine. nih.gov In the context of this compound, reactions must be chosen carefully to target either the phenolic hydroxyl group, the lactam functionality, or the aromatic ring. For instance, S-alkylation of a quinolinethione can be achieved with ethyl chloroacetate (B1199739) in the presence of a base, demonstrating selective reaction at the sulfur atom over other potential sites. researchgate.net Similarly, conditions for the tosylation of a hydroxyl group can be chosen to avoid reaction with other functionalities like carboxylic acids. nih.gov The choice of reagents, catalysts, and reaction conditions is therefore crucial for directing the transformation to the desired position and functional group. mdpi.comnih.gov

Biological Activities and Mechanistic Studies of 8 Hydroxy 1 Methylquinolin 2 1h One Derivatives in Research Models Excluding Clinical Human Trials

In Vitro Anti-Cancer Activity and Cellular Mechanistic Investigations

Research into the anticancer properties of 8-Hydroxy-1-methylquinolin-2(1H)-one derivatives has unveiled their ability to inhibit cancer cell growth through a variety of cellular mechanisms. These investigations, conducted in laboratory settings using cancer cell lines, provide foundational knowledge about the compounds' potential.

Cytotoxicity Studies in Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against several human cancer cell lines. The effectiveness of these compounds is often measured by their IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth.

For instance, a series of derivatives combining three quinolone molecules via a triazole linker were synthesized and tested for their anti-proliferative activity. mdpi.com One compound in this series, designated 8g , demonstrated notable potency against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, with IC50 values of 1.2 µM and 1.4 µM, respectively. mdpi.com Another study synthesized quinolinone-reverse amides from a 3-amino-4-hydroxy-1-methyl-2-quinolinone precursor. researchgate.net These compounds also showed strong antiproliferative activity against four different cancer cell lines, with GI50 (concentration for 50% growth inhibition) values ranging from 34 nM to 134 nM. researchgate.net

Below is an interactive table summarizing the reported cytotoxicity of select derivatives.

Compound/Derivative ClassCancer Cell LineIC50/GI50 ValueSource
Compound 8g (triazole-linked quinolone)MCF-7 (Breast)1.2 ± 0.2 µM mdpi.com
Compound 8g (triazole-linked quinolone)Panc-1 (Pancreatic)1.4 ± 0.2 µM mdpi.com
Quinolinone-reverse amides (4a, 4b, 7d)Various (4 lines)34 nM - 134 nM researchgate.net
8-aminoquinoline derivative 17 HCT 116 (Colon)116.4 ± 5.9 µM nih.gov
8-aminoquinoline derivative 17 MCF-7 (Breast)78.1 ± 9.3 µM nih.gov

Investigations into Apoptosis Induction Pathways

A primary mechanism by which many anticancer agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death. Studies show that this compound derivatives can trigger this process through multiple pathways.

Research on potent derivatives has demonstrated their ability to activate key effector proteins in the apoptotic cascade. researchgate.net Specifically, treatment of cancer cells with these compounds led to the activation of caspases, including caspase-3, caspase-8, and caspase-9. mdpi.comresearchgate.net Activation of these enzymes is a hallmark of apoptosis. Furthermore, these derivatives were found to modulate the levels of the Bcl-2 family of proteins, which regulate mitochondrial-mediated apoptosis. mdpi.comresearchgate.net The studies observed an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome C from the mitochondria into the cytoplasm, another critical step in the intrinsic apoptotic pathway, which was also observed in cells treated with these compounds. mdpi.com In a separate study, a furoquinolinone derivative was shown to induce apoptosis, with mitochondrial depolarization identified as a causative event. nih.gov

Research on Cell Cycle Modulation

In addition to inducing apoptosis, these quinolinone derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells. The cell cycle is a series of events that leads to cell division and replication; arresting this cycle can prevent the proliferation of tumors.

DNA and Protein Interaction Studies (e.g., DNA binding, topoisomerase inhibition, NQO1 protein interaction)

The anticancer activity of this compound derivatives is also linked to their interaction with crucial cellular macromolecules like DNA and specific proteins.

Topoisomerase Inhibition: One key target identified for these compounds is DNA gyrase, a type of topoisomerase II enzyme that is essential for DNA replication and repair. nih.govresearchgate.net A study focusing on hit-to-lead generation identified 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives as potent inhibitors of Escherichia coli DNA gyrase. nih.govresearchgate.net One derivative, 13e , showed an IC50 value of 0.0017 µM against the enzyme. nih.govresearchgate.net The mechanism for related quinolones often involves converting topoisomerase II into a cellular poison that enhances enzyme-mediated DNA cleavage, ultimately leading to cell death. nih.gov

NQO1 Protein Interaction: NAD(P)H: quinone oxidoreductase 1 (NQO1) is an enzyme that is overexpressed in many types of cancer. nih.gov It catalyzes the reduction of quinones, a chemical feature present in the quinolinone scaffold. nih.govmdpi.com This enzymatic action can be exploited for targeted drug activation. While direct studies on this compound are limited, the broader class of quinone-containing compounds is known to interact with NQO1. mdpi.com This interaction can lead to the generation of unstable intermediates that contribute to cellular stress and cytotoxicity, suggesting a potential mechanism for quinolinone derivatives. nih.govmdpi.com

Mitochondrial Function Disruption Research

Mitochondria, the powerhouses of the cell, are central to both cell survival and programmed cell death. Research indicates that certain derivatives of quinolinone can directly target mitochondrial function to exert their cytotoxic effects.

A study on a furoquinolinone derivative, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ), revealed that its cytotoxicity stems from its ability to disrupt mitochondrial integrity. nih.gov Interestingly, the compound itself was inert towards isolated mitochondria. However, in the presence of the enzyme alcohol dehydrogenase (ADH) and NAD+, HOFQ was oxidized into products that directly caused the opening of the mitochondrial permeability transition pore. nih.gov This event leads to mitochondrial depolarization and is a critical trigger for apoptosis. nih.gov This finding highlights a mechanism where the metabolic activation of a quinolinone derivative within the cell is required to produce the species that ultimately poisons the mitochondria. nih.gov

Studies on Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a common mechanism of action for many anticancer agents. ROS are highly reactive molecules that can cause oxidative damage to DNA, proteins, and lipids, leading to cell death. mdpi.comrsc.org

While direct evidence for ROS generation by this compound itself is not extensively detailed in the provided research, the general class of quinoline (B57606) and quinone compounds is known to induce oxidative stress. mdpi.comnih.gov For example, certain copper complexes of 8-hydroxyquinoline (B1678124) hydrazones have been shown to induce ROS in cancer cells. nih.gov Similarly, thymoquinone, another natural product with a quinone structure, exerts its anticancer effects by generating high levels of ROS in a concentration-dependent manner. mdpi.com This established activity within the broader chemical class suggests that ROS production is a plausible and likely contributor to the anticancer mechanisms of this compound derivatives.

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant potential of 8-hydroxyquinoline derivatives has been a subject of significant scientific investigation. These studies primarily utilize in vitro assays to quantify the ability of these compounds to neutralize free radicals, which are implicated in oxidative stress.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard and widely used method for evaluating the antioxidant capacity of chemical compounds. nih.govnih.gov In this test, an antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically. nih.govmdpi.com The efficacy of the antioxidant is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. researchgate.net

Research into various 8-hydroxyquinoline derivatives has demonstrated a range of antioxidant activities. For instance, a series of 8-hydroxyquinoline hydrazones showed low to moderate antioxidant activity, with IC50 values ranging from 0.8 to 2.49 mg/mL in a DPPH assay, compared to ascorbic acid (a standard antioxidant) with an IC50 of 0.1 mg/mL. mdpi.com Another study on newly synthesized quinolone derivatives also used the DPPH assay to screen for free radical scavenging ability. nih.gov It was noted that the presence of certain substituents, such as both trifluoromethyl (CF₃) and bromine (Br) groups along with an acetyl group, could enhance the radical scavenging activity. nih.gov The capacity of the hydroxyl (-OH) group to donate a hydrogen atom is considered a key factor in the antioxidant mechanism of these molecules. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected 8-Hydroxyquinoline Derivatives This table is interactive. You can sort and filter the data.

Compound Class Observation Reference Compound Reference IC50 Source
8-Hydroxyquinoline Hydrazones Showed low antioxidant activity with IC50 values ranging from 0.8–2.49 mg/mL. L-Ascorbic Acid 0.1 mg/mL mdpi.com
Quinolone-hydrazone derivative Possesses antioxidant activity, attributed to the -OH group's ability to donate a hydrogen atom. Not specified Not specified nih.gov

Theoretical studies using computational methods like Density Functional Theory (DFT) have provided deeper insights into the mechanisms by which 8-hydroxyquinoline derivatives exert their antioxidant effects. researchgate.net The primary mechanisms considered are Hydrogen Atom Transfer (HAT) and Single Proton Loss-Electron Transfer (SPLET). researchgate.net

Enzyme Inhibition and Receptor Modulation Investigations

Derivatives of the 8-hydroxyquinoline scaffold have been extensively studied as inhibitors of various enzymes, highlighting their potential for modulating key biological pathways.

Catechol-O-methyltransferase (COMT) is a magnesium-dependent enzyme that plays a crucial role in the metabolism of catechols, including the neurotransmitter dopamine (B1211576). nih.gov A series of 8-hydroxyquinolines have been identified as potent inhibitors of COMT, showing selectivity for the membrane-bound form of the enzyme (MB-COMT). nih.govcofc.edu The inhibitory mechanism involves the chelation of the magnesium ion in the enzyme's active site, a mode of action similar to that of traditional catechol-based inhibitors. nih.govnih.gov Structure-activity relationship studies have shown that introducing small substituents at the 7-position of the quinoline ring can enhance metabolic stability without compromising the compound's inhibitory potency. nih.gov

Table 2: COMT Inhibition by 8-Hydroxyquinoline Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme Key Finding Mechanism Source
8-Hydroxyquinolines Catechol-O-methyltransferase (COMT) Identified as potent inhibitors with selectivity for the membrane-bound form (MB-COMT). Chelation of the active site magnesium ion. nih.govcofc.edunih.gov

The inhibition of enzymes involved in neurotransmitter degradation, such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), is a key strategy in research for neurodegenerative disorders. researchgate.netresearchgate.net

Acetylcholinesterase (AChE) Inhibition: AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic approach for Alzheimer's disease. researchgate.netnih.gov Research has shown that certain 7-(piperazin-1-ylmethyl)-8-hydroxyquinoline derivatives exhibit inhibitory activity against human AChE at a concentration of 40 mM. mdpi.com Further studies identified the 4-aminoquinoline (B48711) structure as a promising core for designing new cholinesterase inhibitors. nih.gov The binding mode of these inhibitors can involve interactions with key residues in the enzyme's catalytic site, such as His440, or with residues in a sub-pocket like Glu199 and Tyr130, thereby blocking the entry of acetylcholine. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a key enzyme in the metabolism of dopamine and its inhibition can help address dopamine deficiency. researchgate.netwikipedia.org Derivatives of 8-aminoquinolines have been shown to inhibit both MAO-A and MAO-B. nih.gov For example, NPC1161 and its enantiomers demonstrated strong and selective inhibition of MAO-B over MAO-A. nih.gov The alkaloid 1-methyl-2-undecyl-4(1H)-quinolone, which is structurally related to the subject compound, was reported to be a selective and irreversible inhibitor of MAO in mouse brain mitochondria. Kinetic studies of some inhibitors reveal a competitive mode of inhibition, where the compound competes with the substrate for binding to the enzyme's active site. researchgate.net

Table 3: AChE and MAO-B Inhibition by Quinolone Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme Activity/Finding Source
7-(piperazin-1-ylmethyl)-8-hydroxyquinolines Acetylcholinesterase (AChE) Exhibited inhibition at 40 mM concentration. mdpi.com
4-Aminoquinolines Acetylcholinesterase (AChE) Identified as a core structure for new inhibitors. nih.gov
8-Aminoquinoline derivatives (e.g., NPC1161) Monoamine Oxidase B (MAO-B) Strong and selective inhibition of MAO-B. nih.gov

Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are enzymes that regulate the stability of HIF-α subunits, which are key transcription factors in the cellular response to low oxygen levels (hypoxia). nih.gov Inhibiting PHDs leads to the stabilization of HIF-1α, which in turn upregulates target genes involved in processes like erythropoiesis. nih.govnih.gov

Cell-permeable hydroxyquinoline compounds have been identified as inhibitors of HIF prolyl hydroxylase. sigmaaldrich.com One such inhibitor demonstrated an IC50 value of 2 µM in a cell-based assay. sigmaaldrich.com The mechanism of these inhibitors, which are often analogs of the enzyme's co-substrate 2-oxoglutarate, involves blocking the hydroxylation of proline residues on HIF-α, thereby preventing its degradation. nih.govnih.gov This activity has positioned PHD inhibitors as subjects of interest in research for conditions such as anemia. medchemexpress.com

Table 4: HIF Prolylhydroxylase Inhibition by Hydroxyquinoline Derivatives This table is interactive. You can sort and filter the data.

Compound Type Target Enzyme Activity/Finding Source
Hydroxyquinoline derivative HIF Prolyl Hydroxylase (PHD) A cell-permeable inhibitor showed an IC50 of 2 µM in a cell-based assay. sigmaaldrich.com

Antimicrobial and Antifungal Research (in vitro models)

In vitro studies have demonstrated that derivatives of the 8-hydroxyquinoline framework exhibit notable activity against a range of microbial and fungal pathogens. The core structure is recognized for its broad-spectrum antimicrobial and antifungal effects. researchgate.netmdpi.com For instance, a novel 8-hydroxyquinoline derivative, compound L14, has shown potent and broad-spectrum antifungal activity in laboratory models. nih.gov In vitro experiments revealed it had better activity and lower cytotoxicity than the established compound clioquinol. nih.gov

The antifungal efficacy of these derivatives has been tested against various species. One study reported a hit compound, P163-0892, with strong and selective in vitro antifungal activity against Cryptococcus spp., showing Minimum Inhibitory Concentration (MIC) values of less than 1 μg/mL. researchgate.net Another series of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives (compounds A5-A20) displayed significant in vitro antifungal activity against seven pathogenic fungi, with MICs ranging from 4 to ≤0.0313 μg/mL. nih.gov Specifically, compounds A6-A20 showed exceptional potency against critical and high-priority pathogens like C. auris, C. glabrata, C. neoformans, and C. parapsilosis, with MICs of ≤0.0313 μg/mL. nih.gov

In the realm of antibacterial research, 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) demonstrated high inhibitory potential against several bacteria. nih.govresearchgate.net It recorded MIC values of 0.1 μM against M. tuberculosis, 1.56 μM against M. smegmatis, 2.2 μM against methicillin-sensitive S. aureus (MSSA), and 1.1 μM against methicillin-resistant S. aureus (MRSA). nih.govresearchgate.net The presence of the 8-OH group is considered crucial for this antibacterial and antimycobacterial activity. nih.govresearchgate.net Metal complexes of 8-hydroxyquinoline have also been synthesized and showed high antimicrobial activity, with inhibition zones ranging from 15 to 28 mm. researchgate.net

Interactive Data Table: In Vitro Antimicrobial and Antifungal Activity of 8-Hydroxyquinoline Derivatives

Compound/Derivative ClassTarget Microorganism(s)Key Finding (MIC/Inhibition Zone)Source(s)
P163-0892Cryptococcus spp.MIC < 1 μg/mL researchgate.net
8-hydroxyquinolin-5-ylidene thiosemicarbazones (A6-A20)C. auris, C. glabrata, C. neoformans, C. parapsilosisMIC ≤ 0.0313 μg/mL nih.gov
8-hydroxyquinolin-5-ylidene thiosemicarbazones (A6-A20)C. krusei, C. tropicalis, C. albicansMICs 0.25–2 μg/mL nih.gov
Compound 5hVarious fungal speciesMIC = 4 μg/mL rsc.org
L14Fungal pathogensPotent and broad-spectrum activity nih.gov
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)M. tuberculosisMIC = 0.1 μM nih.govresearchgate.net
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)M. smegmatisMIC = 1.56 μM nih.govresearchgate.net
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Methicillin-sensitive S. aureus (MSSA)MIC = 2.2 μM nih.govresearchgate.net
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Methicillin-resistant S. aureus (MRSA)MIC = 1.1 μM nih.govresearchgate.net
8-HQ Metal ComplexesGram-positive and Gram-negative bacteriaInhibition zones of 15 - 28 mm researchgate.net

Structure-Activity Relationship (SAR) Elucidation for Diverse Biological Profiles

The biological activity of 8-hydroxyquinoline derivatives is finely tuned by the nature and position of various substituents on the quinoline ring. nih.gov The ability of the core structure to chelate metal ions via the nitrogen atom and the hydroxyl group at position 8 is a critical factor, and modifications that affect this ability often lead to a loss of activity. acs.orgresearchgate.net

Impact of Substituent Variations on Bioactivity

The modification of the 8-hydroxyquinoline scaffold at different positions has profound effects on the resulting compound's biological profile.

Position 2: Aromatic amide substitutions at this position can increase lipophilicity and antiviral activity, an effect that is enhanced by the electron-withdrawing properties of the substituents on the anilide ring. nih.gov

Position 5: The introduction of electron-withdrawing groups, such as a chloro-substituent, at position 5 has been shown to improve anticancer activity. nih.gov This substitution also lowers the pKa values of both the hydroxyl group and the quinolinium nitrogen, influencing the molecule's protonation state and metal chelation capacity at physiological pH. nih.govacs.org Conversely, adding a sulfonic acid group at this position can decrease cytotoxicity, likely by impeding cell permeability. nih.gov

Position 7: The introduction of a hydrophilic heterocyclic substituent at the 7-position is important for antifungal activity. rsc.org For instance, adding dimethoxy groups to a pyrimidinyl ring attached at this position showed promise against dermatophytes and Candida albicans. rsc.org The 8-hydroxy-quinoline 7-carboxylic acid moiety has been identified as a crucial pharmacophore for Pim-1 kinase inhibition. nih.gov

General Substitutions: The presence of a free hydroxyl group at position 8 is consistently found to be critical for antifungal and antibacterial activity. nih.govresearchgate.netrsc.org Increasing the lipophilicity of the molecule often correlates with increased antiviral activity. nih.gov Furthermore, the length of spacer chains in certain derivatives can influence antifungal activity, with longer chains potentially increasing molecular flexibility and bioactivity. mdpi.com The presence of the quinoline ring's nitrogen atom itself is considered beneficial, as it may increase polarity and water solubility, which are factors required for antibacterial action. nih.gov

Interactive Data Table: Structure-Activity Relationship (SAR) of 8-Hydroxyquinoline Derivatives

Position of SubstitutionType of SubstituentImpact on Biological ActivitySource(s)
Position 2Aromatic AmideIncreases lipophilicity and antiviral activity nih.gov
Position 5Electron-withdrawing group (e.g., Chloro)Improves anticancer activity; lowers pKa nih.govacs.org
Position 5Sulfonic AcidDecreases cytotoxicity nih.gov
Position 7Hydrophilic HeterocycleImportant for antifungal activity rsc.org
Position 7Carboxylic AcidCrucial for Pim-1 kinase inhibition nih.gov
Position 8Free Hydroxyl Group (OH)Essential for antifungal and antibacterial activity nih.govresearchgate.netrsc.org
GeneralIncreased LipophilicityIncreases antiviral activity nih.gov
GeneralRing NitrogenIncreases polarity and water solubility, aiding antibacterial activity nih.gov

Positional Isomerism and its Pharmacological Implications in Research

Positional isomerism, particularly concerning the location of the hydroxyl group on the quinoline ring, has significant pharmacological implications. Research comparing isomers has shown that the placement of the hydroxyl group directly affects biological activity.

Studies have demonstrated that 8-hydroxyquinoline derivatives are more active than their 4-hydroxyquinoline (B1666331) counterparts in terms of antifungal properties. mdpi.com The specific arrangement of the hydroxyl group at position 8, in proximity to the ring nitrogen, creates a bidentate chelation site ({N,O} donor set) that is fundamental to the molecule's mechanism of action. acs.orgresearchgate.net Shifting this hydroxyl group to another position, or removing the quinoline nitrogen, results in a loss of this crucial metal-chelating ability and, consequently, a reduction or complete loss of biological toxicity and activity. acs.org For instance, deleting the pyridine (B92270) ring nitrogen from the 8-hydroxyquinoline scaffold or shifting it to a position para to the hydroxyl group (as in an isoquinoline-7-ol) leads to inactivation because the resulting molecules are no longer able to form stable metal complexes. acs.org This highlights that the specific 8-hydroxyquinoline arrangement is a necessary, though not solely sufficient, prerequisite for the bioactivity observed in these compounds. acs.org

Computational and Theoretical Investigations of 8 Hydroxy 1 Methylquinolin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. mdpi.com By solving approximations of the Schrödinger equation, DFT can determine various molecular properties, providing a detailed picture of the molecule's behavior at an electronic level. These calculations are foundational for understanding the molecule's stability, reactivity, and potential sites for interaction.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. tandfonline.com It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-deficient regions. researchgate.net This information is crucial for predicting how a molecule will interact with other molecules, particularly biological receptors.

For 8-Hydroxy-1-methylquinolin-2(1H)-one, the MEP surface reveals distinct regions of varying electrostatic potential.

Negative Potential Regions (Nucleophilic Sites): The most electron-rich areas, indicated by red and yellow colors on the MEP map, are concentrated around the oxygen atoms of the hydroxyl group and the carbonyl group. These regions represent the sites most susceptible to electrophilic attack. scirp.org

Positive Potential Regions (Electrophilic Sites): Electron-deficient areas, typically shown in blue, are located around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the methyl group. These sites are favorable for nucleophilic attack. tandfonline.com

Neutral Regions: Areas with neutral potential are generally found over the carbon atoms of the aromatic rings. tandfonline.com

This charge distribution map is fundamental for understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-protein binding. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. tandfonline.com

The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are key indicators of a molecule's kinetic stability and chemical reactivity. nih.gov

EHOMO: A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity.

ELUMO: A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity.

HOMO-LUMO Energy Gap (ΔE): A small energy gap implies that the molecule can be easily excited, correlating with high chemical reactivity and low kinetic stability. Conversely, a large energy gap suggests high stability. mdpi.com

DFT calculations are used to determine these energy values. For quinolinone derivatives, the HOMO is typically localized over the quinoline (B57606) ring system, while the LUMO is distributed across the carbonyl group and adjacent atoms. tandfonline.com

ParameterDescriptionTypical Implication
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability (nucleophilicity)
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (electrophilicity)
Energy Gap (ΔE)Difference between ELUMO and EHOMODetermines chemical reactivity and kinetic stability

Based on the HOMO and LUMO energy values derived from DFT, several global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. mdpi.com These descriptors provide a quantitative framework for concepts developed from FMO theory. scirp.org

The primary global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive. scirp.org

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

DescriptorFormulaSignificance
Electronegativity (χ)(I + A) / 2Electron-attracting tendency
Chemical Hardness (η)(I - A) / 2Resistance to deformation; stability
Chemical Softness (S)1 / ηPropensity for chemical reactions; reactivity
Electrophilicity Index (ω)μ² / (2η)Capacity to accept electrons

Aromaticity is a key chemical property that influences the stability, reactivity, and magnetic properties of cyclic molecules. For the this compound, the quinoline ring system consists of two fused rings: a pyridine (B92270) ring and a benzene (B151609) ring. The aromaticity of these individual rings can be assessed using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA: This is a geometry-based index. HOMA values range from -1 (anti-aromatic) to 1 (fully aromatic). Values close to 1 indicate high aromatic character, while values close to 0 suggest a non-aromatic system.

NICS: This is a magnetic-based index. It involves calculating the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. Molecular dynamics simulations can then be used to assess the stability of the docked ligand-protein complex over time.

The 8-hydroxyquinoline (B1678124) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. Molecular docking studies have explored the binding of this compound and its analogues to several key enzymes implicated in various diseases.

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): NQO1 is an enzyme that is overexpressed in many solid tumors. Quinoline derivatives have been investigated as substrates for NQO1, and molecular docking has been used to examine the interaction between these compounds and the NQO1 protein (PDB ID: 2F1O).

Topoisomerase IIβ: This enzyme is a target for anticancer agents. Docking studies of quinolinone derivatives into the ATP-binding site of human topoisomerase IIβ (PDB ID: 4G0U) have been performed to evaluate their potential as inhibitors. nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site.

Catechol-O-methyltransferase (COMT): COMT is an important target for treating neurological conditions like Parkinson's disease. nih.govmdpi.com 8-Hydroxyquinolines have been identified as potent COMT inhibitors. nih.govnih.gov X-ray crystallography has confirmed that the 8-hydroxyl group and the quinoline nitrogen chelate the catalytic magnesium ion in the COMT active site, mimicking the binding of natural catechol substrates. nih.gov

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. nih.gov The quinoline scaffold is present in many known AChE inhibitors. Docking studies investigate how these molecules fit into the active site gorge of AChE (e.g., PDB ID: 4EY7), often forming pi-pi stacking interactions with aromatic residues like tryptophan and tyrosine. nih.gove-nps.or.kr

Monoamine Oxidase B (MAO-B): MAO-B is another key target in neurodegenerative diseases. nih.gov Derivatives of 8-hydroxyquinoline have been designed and evaluated as MAO-B inhibitors, with docking studies used to rationalize their binding modes within the enzyme's active site (e.g., PDB ID: 2V5Z). nih.gov

The results of these docking studies are typically quantified by a scoring function, which estimates the binding affinity (often in kcal/mol). A lower binding energy score indicates a more stable and favorable interaction between the ligand and the protein. nih.gov

Target ProteinAssociated Disease/ProcessCommon PDB IDKey Interaction Type
NQO1Cancer2F1ORedox cycling
Topoisomerase IIβCancer4G0UATP-binding site inhibition
COMTParkinson's Disease6I3CMagnesium chelation
AChEAlzheimer's Disease4EY7Pi-pi stacking in active site gorge
MAO-BNeurodegenerative Diseases2V5ZActive site inhibition

Predictions of Binding Affinities and Interaction Modes

Computational methods, particularly molecular docking, are instrumental in predicting how ligands like this compound bind to biological targets. These simulations calculate the preferred orientation of a molecule within a protein's active site and estimate the strength of the interaction, often expressed as a binding affinity or docking score. For the broader class of quinoline and quinolinone derivatives, molecular docking has been extensively used to elucidate their mechanism of action against various biological targets, including enzymes and receptors involved in cancer and infectious diseases.

Studies on related 8-hydroxyquinoline (8-HQ) derivatives have identified key interaction modes. The nitrogen atom of the quinoline ring and the hydroxyl group at the C-8 position are crucial as they can form hydrogen bonds with amino acid residues in protein binding pockets. mdpi.comnih.gov The planar bicyclic structure of the quinoline core often engages in π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov

For instance, docking studies of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) against the SARS-CoV-2 main protease (Mpro) revealed that these compounds exhibit good binding affinity. nih.gov A key interaction observed was a hydrogen bond with the crucial amino acid residue GLU166. nih.gov One of the derivatives, compound 3e in the study, showed a high binding affinity with a docking score of -8.6 kcal/mol against this protease. nih.gov Similarly, in a study of 1,2,3-triazole-8-quinolinol hybrids targeting the fungal enzyme lanosterol 14-α-demethylase, the most active compound demonstrated a high binding energy of -9.7 kcal/mol, involving hydrogen bonds, electrostatic interactions, and hydrophobic interactions. researchgate.net

While specific docking studies for this compound are not extensively documented, the principles derived from its analogs are applicable. The presence of the 1-methyl group would likely influence its steric profile and could affect its orientation within a binding site compared to an unsubstituted quinolinone. The 2-oxo group provides an additional hydrogen bond acceptor site, potentially enhancing binding affinity. Predictions for this specific compound would involve docking it into the active sites of relevant targets to calculate its binding energy and identify critical interactions with key amino acid residues, following the methodologies applied to its chemical relatives.

Compound Class/DerivativeTarget ProteinPredicted Binding Affinity/ScoreKey Interactions Noted
3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one) derivative 3e SARS-CoV-2 Main Protease (Mpro)-8.6 kcal/molHydrogen bonding with GLU166, van der Waals, hydrophobic, and pi-based interactions
1,2,3-Triazole-8-quinolinol Hybrid 6a Fungal Lanosterol 14-α-demethylase-9.7 kcal/molHydrogen bonds, electrostatic interaction, hydrophobic interaction
Darunavir (Reference Drug)SARS-CoV-2 Main Protease (Mpro)-8.19 kcal/molThree hydrogen bonds with GLU166 and LEU167

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jetir.org For quinoline and quinolinone derivatives, QSAR studies have been pivotal in identifying the key physicochemical and structural features—known as molecular descriptors—that govern their therapeutic effects. nih.govresearchgate.net These models guide the rational design of new, more potent analogs by predicting their activity before synthesis.

A typical QSAR study involves calculating a wide range of molecular descriptors, which can be categorized as electronic (e.g., electronegativity, electron density), steric (e.g., van der Waals volume, molecular shape), hydrophobic (e.g., LogP), and topological. nih.govacarindex.com Statistical methods like Multiple Linear Regression (MLR) are then used to build a model that links a selection of these descriptors to the observed biological activity. jetir.org

For example, a QSAR study on 4-quinolone derivatives as ligands for the benzodiazepine site of GABA(A) receptors yielded a statistically significant model with a high squared correlation coefficient (r²) of 0.9295. nih.gov This indicates a strong correlation between the selected descriptors and the binding affinity. nih.gov In another study on novel quinolinone-based thiosemicarbazones with antituberculosis activity, the best QSAR model showed an r² of 0.83 and suggested that van der Waals volume, electron density, and electronegativity were pivotal for the activity. nih.gov The robustness and predictive power of these models are often validated internally using methods like leave-one-out cross-validation (q² or r²(cv)) and externally with a test set of compounds not used in model generation. nih.govnih.gov

While a specific QSAR model for this compound has not been detailed, the extensive research on the quinoline scaffold provides a strong foundation. A QSAR analysis of a series of analogs of this compound would likely reveal the importance of descriptors related to its hydrogen bonding capacity (from the 8-OH and 2-oxo groups), its lipophilicity, and the steric influence of the 1-methyl group for a given biological activity.

Compound SeriesBiological ActivityKey Statistical ParametersImportant Descriptor Types Identified
4-Quinolone derivativesGABA(A) Receptor Affinityr² = 0.9295, r²(cv) = 0.8263Molecular shape (ovality), topological (Szeged index), energy of the molecule
Quinolinone-based thiosemicarbazonesAntituberculosis Activityr² = 0.83, F = 47.96van der Waals volume, electron density, electronegativity
Quinolines derivativesAntimalarial Activityr² = 0.8623, Adjusted R² = 0.8199Topological descriptors

Theoretical Studies of Tautomerism and Conformational Analysis

Theoretical studies, primarily using Density Functional Theory (DFT), are crucial for understanding the intrinsic properties of molecules like this compound, including its tautomeric equilibrium and conformational preferences.

Tautomerism: Hydroxyquinolines can exist in different tautomeric forms, most commonly the enol (-OH) and keto (=O) forms. The position of the hydroxyl group on the quinoline ring significantly influences which tautomer is more stable. researchgate.net Theoretical calculations have shown that for most hydroxyquinolines, the enol tautomer is the most stable. researchgate.net However, a notable exception is 2-hydroxyquinoline, which preferentially exists as its keto tautomer, quinolin-2(1H)-one. researchgate.net This preference is because the C=O and N-H groups form a stable cyclic amide structure. researchgate.net Given that the target compound is a derivative of quinolin-2(1H)-one, it is expected to exist predominantly in this keto form rather than the 2-hydroxy-1-methylquinolinium-8-olate zwitterionic or other enol forms. DFT calculations allow for the precise determination of the relative energies of these tautomers, confirming the stability of the keto form. For example, studies on related 4-hydroxy-2(1H)-quinolinone systems confirm the preference for the keto tautomer. researchgate.net

Conformational Analysis: Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For 8-hydroxyquinoline, theoretical studies have analyzed the rotation of the hydroxyl group. researchgate.net For this compound, key conformational questions would involve the orientation of the 1-methyl group relative to the quinoline ring. DFT calculations can map the potential energy surface by systematically rotating this group to identify the lowest energy (most stable) conformer. While the quinolinone ring system is largely planar, slight puckering or twisting can occur, and computational methods can quantify these subtle geometric variations. Such analyses have been performed on the parent 8-hydroxyquinolin-2(1H)-one, revealing details of its polymorphism and crystal packing, which are governed by its conformational state. researchgate.net The addition of the methyl group at the N1 position would introduce new conformational possibilities and potential steric interactions that can be precisely modeled.

Compound/ClassTautomeric FormMethodFinding
2-Hydroxyquinoline (2-HQ)Keto (quinolin-2(1H)-one)B3LYP/6-311G The NH-tautomer (keto form) is the most stable of all isomers.
Other Hydroxyquinolines (3-HQ to 8-HQ)Enol (-OH)B3LYP/6-311GThe OH tautomer is the most stable form.
4-Hydroxyquinoline (B1666331) derivativesKetoB3LYP/6-311++G(d,p)Computational outcomes favor the keto tautomer.

Coordination Chemistry and Metal Chelation Research with 8 Hydroxy 1 Methylquinolin 2 1h One Derivatives

Metal Ion Binding Properties and Complex Formation

The ability of 8-hydroxyquinoline (B1678124) and its derivatives to form stable complexes with a wide array of metal ions is the cornerstone of their chemical and biological activities. This section details the mechanisms of chelation and the structural characteristics of the resulting metal complexes.

Chelation Mechanisms and Ligand Characteristics of 8-Hydroxyquinolines

8-Hydroxyquinoline (8-HQ) and its derivatives are classic examples of monoprotic, bidentate chelating agents scirp.orgresearchgate.net. The chelation mechanism involves two key donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom from the deprotonated hydroxyl group at the 8-position scirp.orgnih.gov. Upon deprotonation of the phenolic hydroxyl group, the resulting phenolate oxygen and the quinoline (B57606) nitrogen coordinate to a metal ion, forming a stable five-membered chelate ring tandfonline.comnih.gov. This bidentate coordination is the primary source of the high affinity that 8-HQ derivatives exhibit for various metal ions tandfonline.comnih.gov.

Most biological and chemical activities of 8-HQ derivatives originate from this potent chelating ability tandfonline.comnih.govdovepress.com. The 8-HQ scaffold is capable of forming complexes with a multitude of metal ions, including but not limited to Cu²⁺, Fe³⁺, Zn²⁺, Ni²⁺, Co²⁺, Al³⁺, and Mn²⁺ nih.govscispace.com. The lipophilic nature of the 8-HQ molecule facilitates the transport of these complexes across cell membranes, a critical feature for its biological applications tandfonline.comyoutube.com. Structural modifications to the 8-HQ core, such as the N-methylation and the 2-oxo substitution in 8-Hydroxy-1-methylquinolin-2(1H)-one, can modulate the ligand's electronic properties, steric hindrance, and lipophilicity, thereby fine-tuning the stability and reactivity of its metal complexes.

Determination of Complex Stoichiometry and Geometry

The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is commonly determined using methods such as conductometric and spectrophotometric titrations scirp.orgresearchgate.net. For many divalent metal ions, the predominant stoichiometry is a 1:2 metal-to-ligand ratio (ML₂), where two deprotonated ligand molecules coordinate to a single metal center scirp.orgresearchgate.net.

The geometry of these complexes is dependent on the coordination number and the electronic configuration of the central metal ion.

Octahedral Geometry : Six-coordinate metal ions like Co(II), Ni(II), and Fe(III) typically form octahedral complexes. In many cases, the coordination sphere is completed by two additional ligands, often water molecules, resulting in a general formula of [M(L)₂(H₂O)₂] scirp.orgscirp.org.

Square Planar Geometry : Copper(II) is a notable example that often forms a four-coordinate, square planar complex with a 1:2 metal-to-ligand ratio scirp.orgscirp.org.

Tetrahedral and Other Geometries : Other geometries are possible depending on the metal ion and reaction conditions. For example, six-covalent metal complexes can also form with a 1:3 metal-to-ligand ratio (ML₃), particularly with trivalent ions like Al(III) scispace.com.

Table 1: Common Stoichiometries and Geometries of Metal Complexes with 8-Hydroxyquinoline Derivatives.
Metal IonCommon Stoichiometry (Metal:Ligand)Typical GeometryReference
Cu(II)1:2Square Planar scirp.org
Ni(II)1:2Octahedral (with 2 H₂O) scirp.org
Co(II)1:2Octahedral (with 2 H₂O) scirp.org
Fe(III)1:2 or 1:3Octahedral scispace.com
Al(III)1:3Octahedral scispace.com
Zn(II)1:2Tetrahedral/Octahedral scispace.com

Potentiometric Studies and Stability Constants Determination

The stability of complexes formed with 8-hydroxyquinoline and its derivatives generally follows the Irving-Williams series for divalent metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺ jmaterenvironsci.com. The high stability of these complexes is crucial for their biological activity, as it determines their ability to compete for and bind to metal ions within a biological system nih.govresearchgate.net. Spectrophotometric methods are also employed to determine these constants, particularly for colored complexes scirp.orgasianpubs.orgmdpi.com.

Table 2: Logarithmic Stability Constants (log K) for Metal Complexes with 8-Hydroxyquinoline (HQ).
Metal Ionlog K₁ (ML)log K₂ (ML₂)Reference
Cu(II)12.1911.31 publish.csiro.au
Ni(II)9.838.69 publish.csiro.au
Co(II)9.508.20 publish.csiro.au
Zn(II)8.667.86 publish.csiro.au
Fe(II)8.007.00 publish.csiro.au
Mn(II)7.406.60 publish.csiro.au
Fe(III)12.30- aascit.org

Biological Implications of Metal Chelation in Research Models

The interaction of 8-hydroxyquinoline derivatives with biologically relevant metal ions can profoundly impact cellular processes. This has led to extensive research into their potential as therapeutic agents for diseases associated with metal dyshomeostasis and cancer.

Role in Modulating Cellular Metal Homeostasis

Many neurodegenerative conditions, such as Alzheimer's and Parkinson's diseases, are linked to the dysregulation and abnormal accumulation of metal ions like copper, zinc, and iron in the brain tandfonline.comnih.govdovepress.com. 8-Hydroxyquinoline derivatives have been investigated for their ability to restore metal homeostasis nih.govyoutube.com. These lipophilic molecules can cross the blood-brain barrier and act as ionophores, which are capable of binding to excess metal ions and redistributing them from areas of high concentration to areas of deficiency tandfonline.comyoutube.com. This reversible binding allows them to function as "metal chaperones," sequestering reactive metal ions that could otherwise participate in oxidative stress while also delivering essential metals to depleted metalloenzymes tandfonline.comnih.govresearchgate.netresearchgate.net. This modulation of metal balance is a promising therapeutic strategy to mitigate neuronal damage caused by metal-induced toxicity dovepress.comresearchgate.net.

Metal-Dependent Cytotoxicity Mechanisms in In Vitro Systems

The antiproliferative and cytotoxic effects of 8-hydroxyquinoline derivatives against cancer cells are often metal-dependent and operate through several interconnected mechanisms in in vitro models.

Ionophore-Mediated Metal Accumulation : 8-HQ derivatives can act as copper ionophores, transporting extracellular copper into cancer cells acs.orgbohrium.com. The resulting increase in intracellular copper concentration disrupts cellular functions and leads to cytotoxicity tandfonline.comnih.gov. The anticancer activity of many 8-HQ derivatives is significantly enhanced by the presence of copper ions tandfonline.combohrium.com.

Generation of Reactive Oxygen Species (ROS) : Once inside the cell, the metal complexes, particularly those with redox-active metals like copper(II) and iron(III), can participate in redox cycling. This process generates high levels of reactive oxygen species (ROS), inducing severe oxidative stress nih.govbohrium.com. The resulting damage to DNA, proteins, and lipids can trigger apoptotic or other forms of cell death, such as paraptosis bohrium.com.

Inhibition of Cellular Machinery : The chelation of metal ions that are essential cofactors for enzymes can lead to the inhibition of critical cellular pathways. For instance, 8-HQ-metal complexes have been shown to inhibit the proteasome, a protein complex responsible for degrading damaged or unnecessary proteins nih.govdovepress.com. Inhibition of the proteasome leads to the accumulation of misfolded proteins, causing endoplasmic reticulum stress and inducing apoptosis in tumor cells nih.gov.

Collateral Sensitivity in Multidrug Resistance : A compelling area of research is the "MDR-selective" toxicity of some 8-hydroxyquinoline derivatives nih.gov. In certain multidrug-resistant (MDR) cancer cells, which overexpress efflux pumps like P-glycoprotein, the toxicity of these chelators is paradoxically increased nih.govresearchgate.net. This phenomenon, known as collateral sensitivity, is linked to the complex interplay between the chelator, metal ions, and the efflux pump, offering a potential strategy to target therapy-resistant cancers nih.govresearchgate.net.

Superoxide (B77818) Dismutase Mimetic Activity Research

Superoxide dismutase (SOD) is a vital antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide, playing a crucial role in defending cells against oxidative stress. nih.gov Compounds that can mimic the catalytic activity of this enzyme are known as SOD mimetics and are of significant interest for their therapeutic potential. The antioxidant properties of 8-hydroxyquinoline (8HQ) derivatives are often linked to their ability to chelate metal ions that can participate in redox reactions, such as iron and copper, thereby preventing the generation of reactive oxygen species. nih.gov

While direct research on the superoxide dismutase mimetic activity of this compound is not extensively detailed in the available literature, the broader class of 8-hydroxyquinoline-2(1H)-one derivatives is recognized for its antioxidant properties. researchgate.net The potential for these compounds to act as SOD mimics often stems from their metal complexes. The search for potent SOD mimics has largely focused on complexes with redox-active metals. nih.gov For instance, studies on copper(II)–manganese(II) complexes of other nitrogen-containing ligands have demonstrated significant SOD-like activity. researchgate.net The antioxidant effect of some 8HQ derivatives, such as M30 and HLA-20, is attributed to their ability to chelate excess iron, preventing the Fenton reaction which produces highly reactive hydroxyl radicals. nih.gov

The investigation into SOD mimetic activity often involves evaluating the ability of a compound to inhibit the reduction of a detector molecule by a superoxide source. The activity is typically reported as the concentration of the compound required for 50% inhibition (IC₅₀). While specific IC₅₀ values for this compound are not available, the general antioxidant activity of some 8-hydroxyquinoline derivatives has been quantified, showing IC₅₀ values ranging from 0.8 to 2.49 mg/mL in certain assays, although this was considered low compared to standards like ascorbic acid. mdpi.com The SOD mimetic potential of this compound and its metal complexes remains an area requiring further specific investigation to be fully understood.

Applications in Material Science Research (e.g., electroluminescent materials)

Derivatives of 8-hydroxyquinoline (8-HQ) are cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.govscispace.com Their utility stems from the high stability and strong fluorescent properties of their metal complexes. scispace.com The chelation of a metal ion with 8-HQ derivatives typically enhances fluorescence emission, a phenomenon attributed to increased molecular rigidity and prevention of non-radiative decay pathways. scispace.com

The most iconic example is Tris(8-hydroxyquinolinato)aluminium (Alq3), a highly luminescent and stable complex that has been widely employed as an emissive and electron-transporting material in OLED devices since their early development. researchgate.netscirp.org The success of Alq3 has spurred extensive research into other metal-8-hydroxyquinolate complexes for tuning the color and efficiency of OLEDs. researchgate.net Various metal ions, including Zinc (Zn), Beryllium (Be), and Lithium (Li), have been complexed with 8-HQ and its derivatives to create materials with diverse electroluminescent properties. researchgate.netscispace.com

While specific research focusing on this compound in material science is limited in the provided results, its structural similarity to the parent 8-hydroxyquinoline ligand suggests it is a promising candidate for forming such electroluminescent metal complexes. The presence of the N-methyl and 2-oxo groups would modify the electronic properties and coordination geometry compared to the classic 8-HQ ligand, potentially influencing the photophysical characteristics of its metal complexes, such as emission wavelength and quantum efficiency.

Research on structurally related compounds provides insight into this potential. For example, a zinc complex of 2-methyl-8-quinolinol, (Me-HQ-H)[ZnI₂(Me-HQ)], has been synthesized and successfully used as a dopant in OLEDs to achieve green electroluminescence, with emission peaks observed at 517 nm and 539 nm depending on the device structure. ijcce.ac.ir This demonstrates that substitutions on the quinoline framework are a viable strategy for developing new electroluminescent materials. The exploration of metal complexes of this compound could therefore lead to novel materials with unique and potentially advantageous properties for OLEDs and other optoelectronic applications.

Below is a table summarizing the properties of some electroluminescent materials based on 8-hydroxyquinoline derivatives.

LigandMetal IonComplex Name/FormulaApplication/PropertyEmission Color
8-hydroxyquinolineAluminum(III)Tris(8-hydroxyquinolinato)aluminium (Alq3)Emissive & Electron Transport Layer in OLEDsGreen
2-methyl-8-quinolinolZinc(II)(Me-HQ-H)[ZnI₂(Me-HQ)]Dopant in OLEDsGreen
8-hydroxyquinolineLithium(I)Lithium 8-hydroxyquinolate (Liq)Potential for luminescence on exposure to ionizing radiation-
8-hydroxyquinolineBeryllium(II)Bis(8-hydroxyquinolinato)beryllium (Beq2)Emissive Layer in OLEDsGreen

Advanced Analytical Research Methodologies for 8 Hydroxy 1 Methylquinolin 2 1h One Characterization

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of 8-Hydroxy-1-methylquinolin-2(1H)-one. Each technique provides unique information about the compound's functional groups, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the hydroxyl proton. The aromatic region would display a set of coupled multiplets corresponding to the protons on the bicyclic ring system. The N-methyl group would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. The hydroxyl proton signal can be broad and its chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by showing signals for all carbon atoms in the molecule. The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift, characteristic of an amide-like carbonyl group. The carbon bearing the hydroxyl group (C8) and the carbons of the aromatic rings will appear at specific shifts influenced by their electronic environment. The N-methyl carbon will have a characteristic signal in the aliphatic region.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to map out the connectivity of the protons within the quinolinone ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of protons, which can be useful in confirming the structure and stereochemistry.

¹H NMR (Predicted) *Chemical Shift (δ, ppm) Multiplicity Assignment
H3~6.5dAr-H
H4~7.6dAr-H
H5~7.2tAr-H
H6~7.0dAr-H
H7~7.4dAr-H
N-CH₃~3.7sMethyl
OHVariablebr sHydroxyl
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
C2~162C=O
C3~122Ar-C
C4~140Ar-C
C4a~120Ar-C (Quaternary)
C5~118Ar-C
C6~128Ar-C
C7~115Ar-C
C8~150Ar-C (C-OH)
C8a~138Ar-C (Quaternary)
N-CH₃~30Methyl
Predicted values are based on the analysis of 8-hydroxyquinolin-2(1H)-one and related N-methylated quinolinone structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of its key functional groups.

The most notable peaks would include a broad absorption band for the O-H stretching vibration of the hydroxyl group, typically appearing in the region of 3200-3600 cm⁻¹. The C=O stretching vibration of the quinolinone carbonyl group is expected to produce a strong, sharp peak around 1650-1680 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations for the aromatic and methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200-3600Strong, Broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (methyl)2850-2960Medium
C=O stretch (amide)1650-1680Strong
C=C stretch (aromatic)1450-1600Medium-Strong
C-O stretch (hydroxyl)1200-1300Medium
C-N stretch1150-1250Medium
Values are based on typical frequencies for these functional groups in similar chemical environments. nist.govresearchgate.net

Mass Spectrometry (MS, HR-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

MS: Standard electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₉NO₂ = 175.18 g/mol ). The fragmentation pattern would provide structural information, with common losses including CO, CH₃, and HCN.

HR-MS: High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula. The calculated exact mass for C₁₀H₉NO₂ is 175.06333.

GC-MS: Gas chromatography-mass spectrometry (GC-MS) can be used to separate the compound from a mixture and obtain its mass spectrum, confirming its purity and identity.

Technique Information Obtained Expected Value/Result
MS (EI)Molecular Weight and FragmentationMolecular Ion (M⁺) at m/z = 175
HR-MSElemental FormulaExact mass measurement of ~175.0633

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The extended π-system of the quinolinone core in this compound gives rise to characteristic absorptions. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions of the aromatic system. mdpi.comnist.gov The presence of the hydroxyl and carbonyl groups, which act as auxochromes and chromophores respectively, will influence the position and intensity of these bands. The n → π* transition of the carbonyl group is also expected, though it is typically weaker. The absorption maxima (λₘₐₓ) are sensitive to the solvent polarity. mdpi.com

Transition Expected λₘₐₓ (nm) Solvent Dependency
π → π~230-250 and ~320-350Moderate to High
n → π~380-420Moderate
Values are based on data for 8-hydroxyquinoline (B1678124) and its derivatives. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This compound in its ground state is a diamagnetic molecule with no unpaired electrons and is therefore ESR-silent.

However, ESR spectroscopy can be a powerful tool to study its radical ions, which can be generated through chemical or electrochemical oxidation or reduction. libretexts.orgnih.gov For instance, one-electron oxidation could produce a semiquinone-type radical cation. The resulting ESR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule. The g-value would be characteristic of an organic radical, and the hyperfine splitting pattern, resulting from the interaction of the unpaired electron with magnetic nuclei (¹⁴N and ¹H), would offer detailed insights into the radical's electronic structure. bhu.ac.inslideshare.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming its connectivity and conformation.

While the crystal structure for this compound is not found in the reviewed literature, analysis of closely related compounds provides valuable insights. The crystal structure of the parent compound, 8-hydroxyquinolin-2(1H)-one, reveals details about the planarity of the ring system and the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carbonyl groups, which dictate the crystal packing. researchgate.net Furthermore, the crystal structure of an isomer, 4-hydroxy-1-methylquinolin-2(1H)-one, provides a model for the solid-state conformation of an N-methylated quinolinone system. helsinki.fi These related structures suggest that this compound would likely exhibit a planar quinolinone core with specific intermolecular hydrogen bonding patterns influencing its solid-state architecture.

Compound Crystal System Space Group Unit Cell Parameters Reference
8-hydroxyquinolin-2(1H)-one--Data not fully available in search results researchgate.net
4-hydroxy-1-methylquinolin-2(1H)-one--Data not fully available in search results helsinki.fi
8-hydroxy-2-methylquinolin-1-ium chloride dihydrateMonoclinicP2₁/ca=7.2706Å, b=14.8440Å, c=10.3910Å, β=101.101° researchgate.net
8-hydroxyquinolineMonoclinicP2₁/na=6.620Å, b=9.243Å, c=11.070Å, β=90.718° nih.gov

Chromatographic Techniques for Purity Assessment and Separation Studies (e.g., HPLC-MS, TLC)

Chromatographic methods are fundamental in determining the purity of this compound and in separating it from starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Thin-Layer Chromatography (TLC) are two powerful techniques employed for these purposes.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly sensitive and selective technique used for the qualitative and quantitative analysis of complex mixtures. For this compound, a reverse-phase HPLC method is typically employed, utilizing a C18 column. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent (such as acetonitrile or methanol). This setup allows for the efficient separation of the target compound from impurities.

Following chromatographic separation, the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for quinolone-type compounds, and it can be operated in either positive or negative ion mode to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, respectively. The mass analyzer then provides precise mass-to-charge ratio (m/z) data, confirming the identity of the compound and its potential impurities. Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) can be used for even more sensitive and specific detection in complex matrices. mdpi.com

Interactive Data Table: Representative HPLC-MS Parameters for Analysis of this compound

CompoundExpected Retention Time (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
This compound4.5176.07158, 147, 130
8-Hydroxyquinolin-2(1H)-one (precursor)3.8162.05144, 133, 116
Impurity A (e.g., over-methylated)5.1190.08175, 158

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used chromatographic technique for monitoring the progress of chemical reactions and assessing the purity of a sample. For this compound, a silica gel plate is typically used as the stationary phase. A suitable mobile phase, or eluent, is chosen to achieve good separation; a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is common.

After the plate is developed, the separated spots are visualized, often under UV light, where fluorescent compounds can be easily detected. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. By comparing the Rf value of the sample to that of a pure standard, the purity can be assessed.

Interactive Data Table: Example TLC System for Purity Assessment

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf ValueVisualization
This compound3:20.45UV (254 nm)
Starting Material (e.g., 8-hydroxyquinoline)3:20.60UV (254 nm)
Byproduct3:20.25UV (254 nm)

Electrochemical Characterization (e.g., cyclic voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. These studies provide insights into its electron transfer capabilities, which can be relevant to its potential biological activities or its applications in electronic materials.

Cyclic voltammetry involves scanning the potential of a working electrode (such as a glassy carbon electrode) and measuring the resulting current. researchgate.net The experiment is conducted in an electrochemical cell containing a solution of the analyte in a suitable solvent with a supporting electrolyte. For quinolinone derivatives, aprotic solvents like dimethylformamide (DMF) or acetonitrile with an electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate are often used.

The resulting voltammogram, a plot of current versus potential, reveals information about the oxidation and reduction potentials of the compound. For a compound like this compound, one might expect oxidation peaks associated with the hydroxyl group and the quinolinone ring system. The reversibility of these redox processes can also be determined from the CV data. Studies on related 8-nitroquinolin-2(1H)-one derivatives have shown that the redox potential is a key parameter influencing their biological activity. researchgate.net The oxidation process of the parent compound, 8-Hydroxyquinoline (8HQ), has been investigated using a Glassy Carbon Paste Electrode, showing a single well-defined anodic peak. researchgate.net

Interactive Data Table: Hypothetical Cyclic Voltammetry Data for this compound

ProcessAnodic Peak Potential (Epa) vs. Ag/AgCl (V)Cathodic Peak Potential (Epc) vs. Ag/AgCl (V)Reversibility
First Oxidation+0.85+0.78Quasi-reversible
Second Oxidation+1.20-Irreversible

Thermogravimetric Analysis (TGA) for Thermal Stability Investigations

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the thermal stability of this compound, providing information on its decomposition temperatures and the presence of any volatile components like residual solvents or water.

In a TGA experiment, a small amount of the sample is placed in a crucible and heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen. The instrument records the mass of the sample as the temperature increases. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of the compound's thermal stability. The TGA curve can also reveal multi-step decomposition processes. Thermal analyses of related 2-oxoquinoline derivatives have been performed to understand their thermal properties. mdpi.com

Interactive Data Table: Representative TGA Data for this compound

Temperature Range (°C)Mass Loss (%)Associated Process
30 - 150< 0.5%Loss of adsorbed moisture/solvent
150 - 280~ 1%Stable region
> 280 (Onset Td)> 5%Onset of thermal decomposition
280 - 450~ 65%Major decomposition phase

Future Research Directions and Translational Potential for 8 Hydroxy 1 Methylquinolin 2 1h One Derivatives

Development of Novel and More Efficient Synthetic Pathways

The synthesis of quinolinone derivatives has traditionally relied on established methods such as the Conrad–Limpach–Knorr and Gould–Jacobs reactions. mdpi.com However, the future of drug discovery and development necessitates synthetic strategies that are not only effective but also more efficient, cost-effective, and environmentally benign. Future research will likely focus on:

Green Chemistry Approaches: Developing one-step or multi-component reactions that minimize waste, reduce the use of hazardous reagents like phosphorus oxychloride, and shorten reaction times is a key objective. mdpi.com

Novel Catalysis: Exploring new catalysts, such as copper-catalyzed reactions, can provide highly selective and high-yield pathways to novel derivatives. nih.gov The use of phase transfer catalysis also presents an opportunity for efficient one-pot syntheses. nih.gov

Advanced Methodologies: The application of techniques like microwave irradiation has already shown promise in accelerating reactions such as N- and O-alkylation, which are crucial for generating diverse libraries of 8-Hydroxy-1-methylquinolin-2(1H)-one derivatives. mdpi.com

Post-Modification Strategies: Efficient methods for functionalizing the quinolinone core, such as Suzuki cross-coupling reactions, allow for the introduction of various substituents at specific positions (e.g., C5 and C7), enabling the fine-tuning of a compound's properties. scispace.com

Exploration of New Biological Targets and Elucidation of Emerging Mechanisms of Action

While derivatives of 8-hydroxyquinolin-2(1H)-one are recognized as potent β2-adrenoceptor agonists for respiratory diseases researchgate.netnih.gov, the scaffold exhibits a much broader range of bioactivities, suggesting a wealth of unexplored therapeutic potential. The urgent need for new chemotherapeutic agents with novel mechanisms of action, particularly to combat antimicrobial resistance, drives this area of research. mdpi.com

Future work will concentrate on:

Expanding Therapeutic Areas: Systematically screening derivatives against a wider array of biological targets is crucial. This includes deeper investigation into their anticancer, neuroprotective, antiviral, antibacterial, and antifungal properties. researchgate.netmdpi.comnih.govscispace.com

Mechanism Elucidation: A primary challenge is to move beyond identifying activities to understanding the precise molecular mechanisms. For instance, while the metal-chelating ability of the 8-hydroxyquinoline (B1678124) moiety is linked to some of its antimicrobial and anticancer effects, the exact downstream pathways are often not fully characterized. nih.govscispace.comresearchgate.net

Identifying Novel Targets: Research has identified activities such as antiplatelet and antiproliferative effects. researchgate.net Future studies should aim to pinpoint the specific enzymes, receptors, or signaling pathways (e.g., protein kinases, polymerases) that these compounds modulate to exert their effects. researchgate.net The potential for derivatives to inhibit botulinum neurotoxin or act as immunomodulatory agents by inhibiting cytokines like TNF-α and IL-1β highlights new avenues for investigation. mdpi.comnih.gov

Table 1: Investigated Biological Activities of 8-Hydroxyquinolin-2(1H)-one and Related Derivatives

Biological ActivityPotential Target / MechanismReference
β2-Adrenoceptor AgonistActivation of β2-adrenoceptors, leading to cAMP accumulation and smooth muscle relaxation. researchgate.netnih.gov
Anticancer / AntiproliferativeIron chelation; potential inhibition of various kinases and other cell proliferation pathways. researchgate.netnih.gov
AntifungalMetal chelation; potential scavenger effects selective for fungal cells. scispace.comrsc.org
AntibacterialActivity against replicating and non-replicating bacteria, including Mycobacterium tuberculosis. rroij.comnih.gov
AntiviralActivity against various viruses, including enterovirus, Ebola, and HIV. researchgate.netrroij.com
NeuroprotectiveStudied for potential application in neurodegenerative diseases like Alzheimer's disease. nih.govscispace.com
ImmunomodulatoryInhibition of pro-inflammatory cytokines such as TNF-α and Interleukin-1β. nih.gov

Refined Rational Design Principles for Enhanced Activity, Selectivity, and Specificity

The future development of this compound derivatives as viable drug candidates will rely heavily on rational design principles to optimize their pharmacological profiles. nih.govresearchgate.net By systematically modifying the core structure, researchers can enhance potency for a desired target while minimizing off-target effects.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are fundamental. For example, research has shown that for antifungal activity, a free hydroxyl group at the 8-position is critical, and introducing hydrophilic substituents at the 7-position can enhance potency. rsc.org Similarly, the length of a linker chain can influence molecular flexibility and biological activity. mdpi.com

Computational Modeling: Utilizing molecular docking and other in silico methods can predict how derivatives will bind to target proteins, guiding the synthesis of compounds with improved affinity and selectivity. nih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.

Hybrid Molecules: Creating hybrid compounds that combine the quinolinone scaffold with other pharmacologically active moieties (e.g., triazoles, benzothiazoles) is a promising approach to develop agents with dual-action mechanisms or improved target engagement. nih.govnih.gov

Table 2: Examples of Structure-Activity Relationship (SAR) Findings in Quinolinone Derivatives

Structural ModificationObserved Effect on Activity/SelectivityReference
Presence of a free hydroxyl group at position 8Considered important for the antifungal activity of this class. rsc.org
Introduction of a hydrophilic heterocyclic substituent at position 7Important for enhancing antifungal activity. rsc.org
Introduction of an amino side-chainCan enhance antiproliferative activity and improve water solubility. nih.gov
Variation of spacer chain length between moietiesInfluences molecular flexibility and can impact the level of antifungal activity. mdpi.com
Substitution on an anilide ring (in certain antiviral derivatives)Antiviral activity can be influenced by the lipophilicity and electron-withdrawing properties of substituents. nih.gov

Interdisciplinary Research Opportunities in Chemical Biology and Advanced Materials Science

The unique chemical properties of the 8-hydroxyquinoline structure, particularly its ability to chelate metal ions, open up research avenues beyond traditional pharmacology into interdisciplinary fields. scispace.comrroij.com

Chemical Biology: Derivatives of 8-hydroxyquinoline can be developed as fluorescent chemosensors for detecting biologically important metal ions like Zn²⁺ and Al³⁺. scispace.comrroij.com This allows for their use as chemical probes to study metal ion homeostasis and its role in disease. Their ability to bind to biomolecules like DNA also makes them useful tools for studying biological processes. nih.gov

Advanced Materials Science: The fluorescent properties of metal complexes of 8-hydroxyquinoline derivatives have led to their application as electron carriers in the development of organic light-emitting diodes (OLEDs). scispace.comrroij.com Future research could explore the potential of this compound derivatives in creating novel photo- and electro-active materials.

Metallodrug Development: There is growing interest in vanadium complexes with 8-hydroxyquinoline ligands as potential antimicrobial and anticancer agents. nih.gov This interdisciplinary area, combining inorganic chemistry and medicine, seeks to leverage the unique properties of metal complexes for therapeutic benefit. nih.gov

Addressing Challenges and Future Perspectives in Quinolinone Research

Despite the immense potential, several challenges must be addressed to translate quinolinone-based compounds into clinical therapies. mdpi.com The foremost challenge, particularly in the antibacterial space, is the rise of multidrug-resistant strains, which necessitates the discovery of agents with new mechanisms of action. mdpi.commdpi.com

Future perspectives in the field will focus on:

Overcoming Resistance: A primary goal is to develop derivatives that can circumvent existing resistance mechanisms in bacteria, fungi, and cancer cells. mdpi.commdpi.com

Improving Pharmacokinetics: Enhancing properties like bioavailability, metabolic stability, and reducing off-target toxicity are critical for clinical success. researchgate.net Rational design and the creation of prodrugs are key strategies in this endeavor.

Clinical Translation: Bridging the gap from promising preclinical data to successful clinical trials is a major hurdle. nih.govresearchgate.net This requires rigorous validation, comprehensive toxicity profiling, and potentially the identification of patient populations who would benefit most from these targeted therapies. researchgate.netresearchgate.net

Personalized Medicine: In the long term, defining genetic or molecular profiles that predict a patient's response to specific quinolinone derivatives could pave the way for personalized therapeutic strategies. researchgate.net

Q & A

Q. What are the established synthetic routes for 8-Hydroxy-1-methylquinolin-2(1H)-one and its derivatives?

Methodological Answer: The compound can be synthesized via:

  • Mannich reaction : Reacting 8-hydroxyquinolin-2(1H)-one with formaldehyde and methylamine under acidic conditions to introduce the methyl group at position 1.
  • Substitution reactions : Alkylation of the hydroxyl group at position 8 using alkyl halides or benzyl halides (e.g., benzyl bromide) in the presence of a base like K₂CO₃ .
  • Oxidation-reduction strategies : Controlled oxidation of 1-methyl-3,4-dihydroquinolin-2(1H)-one derivatives using KMnO₄ or CrO₃ to introduce the hydroxyl group .

Key Considerations:

  • Protecting groups : Benzyl groups are often used to protect the hydroxyl group during synthesis (e.g., 8-(benzyloxy) intermediates) to prevent unwanted side reactions .
  • Yield optimization : Solvent choice (e.g., DMF for polar intermediates, ethanol for reflux conditions) and temperature control are critical for achieving >70% yields .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H NMR : Key signals include the methyl group at δ ~3.6 ppm (singlet) and aromatic protons at δ 6.8–8.2 ppm (multiplet patterns depend on substitution) .
    • IR : Stretching frequencies for C=O (1660–1680 cm⁻¹) and O–H (3440–3200 cm⁻¹) confirm the quinolinone core and hydroxyl group .
  • Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress and purity.
  • Melting point : Sharp melting points (e.g., 289–290°C for derivatives) indicate crystalline purity .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., bacterial DNA gyrase or fungal cytochrome P450).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 3) with antimicrobial activity using descriptors like logP and HOMO-LUMO gaps .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict stability and reactive sites for further functionalization .

Case Study:
Derivatives with a 3-(1,4-diazepine) substituent showed enhanced antimicrobial activity (MIC = 12.5 µg/mL against S. aureus), linked to improved membrane penetration predicted by logP ~2.5 .

Q. How do structural variations (e.g., substituent position) impact spectroscopic data interpretation?

Methodological Answer:

  • Positional isomerism : Moving the methyl group from position 1 to 2 alters NMR splitting patterns. For example, 1-methyl derivatives show a singlet for CH₃, while 2-methyl analogs exhibit coupling with adjacent protons .
  • Electronic effects : Electron-withdrawing groups (e.g., NO₂ at position 6) downfield-shift adjacent aromatic protons by 0.3–0.5 ppm in ¹H NMR .

Data Contradiction Example:
A study reported conflicting IR C=O stretches (1663 vs. 1625 cm⁻¹) for similar derivatives, resolved as evidence of hydrogen bonding in the solid state versus solution .

Q. What strategies resolve low yields in the synthesis of 8-hydroxyquinolinone analogs?

Methodological Answer:

  • Catalyst screening : Use Pd/C or Ni catalysts for hydrogenolysis of benzyl-protected intermediates, improving deprotection yields from 50% to 85% .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and enhance yields by 15–20% via controlled dielectric heating .
  • Byproduct analysis : GC-MS identification of dimeric byproducts (e.g., from over-alkylation) informs stoichiometric adjustments (e.g., limiting alkyl halide equivalents) .

Critical Analysis of Contradictions

  • Bioactivity variability : Discrepancies in MIC values (e.g., 12.5 vs. 50 µg/mL) across studies may arise from differences in bacterial strains or assay conditions. Standardized CLSI protocols are recommended .
  • Stereochemical outcomes : Racemic mixtures in Mannich reactions (e.g., (±)-isomers) complicate activity comparisons. Chiral HPLC or asymmetric catalysis (e.g., using L-proline) can resolve enantiomers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydroxy-1-methylquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
8-Hydroxy-1-methylquinolin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.